molecular formula C21H20N4O3 B2714554 Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate CAS No. 2034268-40-9

Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate

Cat. No.: B2714554
CAS No.: 2034268-40-9
M. Wt: 376.416
InChI Key: BGNCWEISQCYJAV-UHFFFAOYSA-N
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Description

Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate is a complex organic compound that belongs to the class of carbamates Carbamates are widely utilized in medicinal chemistry due to their chemical stability and ability to permeate cell membranes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate typically involves the reaction of benzyl carbamate with 2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an alcohol solvent under heating conditions . This method ensures high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the bipyridinyl moiety.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler carbamate used as a protecting group for amines.

    2,3’-Bipyridinyl derivatives: Compounds with similar bipyridinyl moieties used in coordination chemistry.

Uniqueness

Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate is unique due to its combination of a bipyridinyl moiety and a carbamate group, providing both coordination chemistry capabilities and chemical stability. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

benzyl N-[2-oxo-2-[(2-pyridin-3-ylpyridin-3-yl)methylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c26-19(14-25-21(27)28-15-16-6-2-1-3-7-16)24-13-18-9-5-11-23-20(18)17-8-4-10-22-12-17/h1-12H,13-15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNCWEISQCYJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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